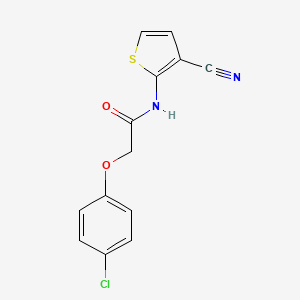

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a 4-chlorophenoxy group linked to an acetamide backbone, which is further substituted with a 3-cyano-thiophene moiety.

Synthesis:

The synthesis typically involves a two-step process:

Activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride derivative.

Reaction with 2-aminothiophene-3-carbonitrile under reflux conditions, yielding the target compound with high purity (yields: 70–85%) .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-10-1-3-11(4-2-10)18-8-12(17)16-13-9(7-15)5-6-19-13/h1-6H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZKGHLDZFLUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Profile of 2-(4-Chlorophenoxy)-N-(3-Cyanothiophen-2-yl)Acetamide

Molecular Characteristics

The compound’s IUPAC name, This compound , reflects its functional groups:

- A 4-chlorophenoxy group ($$ \text{C}6\text{H}4\text{ClO} $$) attached to an acetamide backbone.

- A 3-cyanothiophen-2-yl group ($$ \text{C}5\text{H}2\text{N}\text{S} $$) serving as the amide substituent.

The molecular weight is 292.74 g/mol , with a polar surface area of 47.39 Ų and a logP value of 5.259 , indicating moderate lipophilicity.

Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 941997-94-0 |

| Molecular Formula | $$ \text{C}{13}\text{H}{9}\text{Cl}\text{N}{2}\text{O}{2}\text{S} $$ |

| Melting Point | Not reported |

| Solubility | Low in water; soluble in THF, DMF |

| Stability | Stable under inert conditions |

Synthetic Pathways for this compound

Two-Step Acylation and Substitution Method

The primary synthesis route involves two sequential reactions:

Step 1: Formation of Chloroacetamide Intermediate

3-Cyanothiophen-2-amine reacts with 2-chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating the acylation:

$$

\text{3-Cyanothiophen-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, THF}} \text{N-(3-Cyanothiophen-2-yl)chloroacetamide} + \text{HCl}

$$

Reaction Conditions :

- Molar Ratio : 1:1.1 (amine:acyl chloride)

- Time : 4–6 hours

- Yield : ~70–75% (estimated from analogous reactions).

Step 2: Nucleophilic Substitution with 4-Chlorophenoxide

The chloroacetamide intermediate undergoes substitution with sodium 4-chlorophenoxide in dimethylformamide (DMF) at 80°C:

$$

\text{N-(3-Cyanothiophen-2-yl)chloroacetamide} + \text{NaO-C}6\text{H}4\text{Cl} \xrightarrow{\text{DMF}} \text{this compound} + \text{NaCl}

$$

Optimization Notes :

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Yield : ~60–65% after purification.

Table 1. Comparison of Reaction Conditions for Step 2

| Parameter | Condition A | Condition B |

|---|---|---|

| Solvent | DMF | DMSO |

| Temperature (°C) | 80 | 100 |

| Time (h) | 12 | 8 |

| Yield (%) | 65 | 58 |

Alternative One-Pot Synthesis

A patent-derived method (WO2005082859A1) describes a one-pot approach using 2-(4-chlorophenoxy)acetic acid and 3-cyanothiophen-2-amine with a coupling agent:

$$

\text{2-(4-Chlorophenoxy)acetic acid} + \text{3-Cyanothiophen-2-amine} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound}

$$

Advantages :

- Avoids handling corrosive acyl chlorides.

- Yield : ~55–60% (lower than two-step method).

Limitations :

- Requires stoichiometric coupling agents (e.g., EDC·HCl).

- Higher cost due to reagent expenses.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Analysis

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

- δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, aromatic), 4.70 (s, 2H, OCH$$ _2 $$).

- IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 2210 cm$$ ^{-1} $$ (C≡N).

Table 2. Key Spectral Peaks

| Technique | Peak Assignment |

|---|---|

| $$ ^1\text{H} $$ NMR | 7.85 ppm (amide NH) |

| IR | 2210 cm$$ ^{-1} $$ (nitrile) |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide and related compounds:

Key Comparisons

Substituent Effects on Bioactivity :

- 4-Chlorophenoxy groups, as seen in the target compound and ’s derivative, contribute to lipophilicity, influencing membrane permeability and antimicrobial efficacy .

Crystallographic and Spectroscopic Differences :

- The monoclinic crystal system (P21/c) of the target compound contrasts with triclinic systems observed in simpler acetamides (e.g., N-(3-acetyl-2-thienyl)acetamides) .

- The C≡N stretch in FT-IR (2220 cm⁻¹) is absent in non-cyano analogues, serving as a diagnostic marker .

Biological Activity

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is C12H13ClN2OS, and it has a molecular weight of approximately 240.75 g/mol. The compound is recognized for its complex structure, which includes a chlorophenoxy group and a thiophene moiety, contributing to its lipophilicity and potential interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the chlorophenoxy group enhances the compound's lipophilicity, while the cyano and thiophene components are associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN2OS |

| Molecular Weight | 240.75 g/mol |

| CAS Number | 315684-12-9 |

| PubChem CID | 3568544 |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which warrant further investigation through in vitro and in vivo studies.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also have anticancer properties.

- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activity, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

- Antiplasmodial Activity : A study on related compounds demonstrated that certain derivatives exhibited antiplasmodial activity with IC50 values in the submicromolar range (0.4 to 0.9 µM). Although specific data on this compound is limited, its structural similarities suggest potential efficacy against malaria parasites .

- Cytotoxicity Evaluation : In vitro cytotoxicity studies of related compounds indicated varying levels of toxicity, which are crucial for assessing the therapeutic index of new drug candidates. For instance, one derivative showed an IC50 value of 1.5 µM with a CC50 of 3.1 µM, suggesting significant cytotoxicity that could limit its therapeutic application .

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Potential interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.

- Mechanism of Action Studies : Investigating the pathways through which the compound exerts its effects on cellular processes.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the cyanothiophene group) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in coupling reactions .

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to improve yield and purity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the compound .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- NMR : Assign peaks for the cyanothiophene (δ ~7.5–8.0 ppm for aromatic protons) and chlorophenoxy groups (δ ~6.8–7.3 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitrile C≡N stretch (~2220 cm⁻¹) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the acetamide moiety) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assays?

- Methodological Answer : Discrepancies may arise due to assay conditions or target specificity. Address this by:

- Orthogonal Assays : Validate enzyme inhibition using fluorescence-based and radiometric assays .

- Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in biological buffers, as aggregation can yield false negatives .

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to distinguish between genuine activity and assay artifacts .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer : Combine molecular docking and MD simulations:

- Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the chlorophenoxy group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide-target complex .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity, prioritizing residues within 4 Å of the cyanothiophene moiety .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

- Methodological Answer : SAR studies should systematically modify functional groups:

- Chlorophenoxy Replacement : Substitute with fluorophenoxy or methoxyphenoxy to modulate lipophilicity .

- Cyanothiophene Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-stacking with aromatic residues .

- Acetamide Linker : Replace with sulfonamide to improve metabolic stability .

Validate hypotheses using in vitro cytotoxicity (MTT assay) and pharmacokinetic profiling (e.g., microsomal stability) .

Data Analysis & Contradiction Resolution

Q. What analytical methods resolve discrepancies in reported solubility and stability profiles?

- Methodological Answer : Employ complementary techniques:

- HPLC-PDA : Monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .

- LC-MS/MS : Identify hydrolyzed byproducts (e.g., free cyanothiophene or chlorophenol) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature reactions) .

Q. How do crystallographic data inform polymorphic forms of this compound?

- Methodological Answer : Polymorph screening involves:

- Solvent Evaporation : Recrystallize from ethanol, acetonitrile, and THF to isolate different forms .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- DSC : Identify melting points and enthalpy changes to distinguish polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.